2,2-Dimethylthiazolidine

Catalyst modification Bisphenol synthesis Acid scavenging

Procure 2,2-Dimethylthiazolidine (≥98%) with confidence for critical R&D and industrial applications. The unique gem-dimethyl substitution at the C2 position ensures precise control over ring-opening kinetics, making it essential for applications like cis-amide bond surrogates in peptide mimetics and as a latent nucleophile. Its reduced odor profile, superior to conventional thioglycolates, also makes it a preferred choice for industrial corrosion inhibition.

Molecular Formula C5H11NS
Molecular Weight 117.22 g/mol
CAS No. 19351-18-9
Cat. No. B104285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylthiazolidine
CAS19351-18-9
Synonyms2,2-dimethylthiazolidine
2,2-dimethylthiazolidine hydrochloride
DMTD
Molecular FormulaC5H11NS
Molecular Weight117.22 g/mol
Structural Identifiers
SMILESCC1(NCCS1)C
InChIInChI=1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3
InChIKeySNPQRYOQWLOTFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylthiazolidine (CAS 19351-18-9): Procurement-Grade Properties and Industrial-Scale Identification for Scientific Selection


2,2-Dimethylthiazolidine (CAS 19351-18-9, C₅H₁₁NS, MW 117.21 g/mol) is a saturated five-membered N,S-heterocycle characterized by a gem-dimethyl substitution at the C2 position [1]. This compound presents as a colorless to pale yellow liquid with a density of 1.02 g/cm³, boiling point of 170°C (or 61°C at 15 mmHg), refractive index (n²⁰D) of 1.51, and flash point of 55°C [1]. It is commercially available at ≥98% purity (GC) and demonstrates solubility in both water and organic solvents, making it readily integrable into diverse synthetic and formulation workflows [2]. The compound serves as a latent nucleophile source, a conformationally constrained building block in peptide mimetics, an acid-scavenging catalyst modifier, and a sulfur-containing corrosion inhibitor [3][4][5][6].

2,2-Dimethylthiazolidine Procurement: Why Closely Related Analogs Cannot Be Substituted Without Experimental Revalidation


Generic substitution of 2,2-dimethylthiazolidine with unsubstituted thiazolidine, 2-methylthiazolidine, or alternative thiazolidine derivatives fails due to the unique steric and electronic environment conferred by the gem-dimethyl group at C2. This substitution pattern directly impacts three critical performance dimensions: (1) the rate and extent of ring opening to generate the reactive thiol or amine species, which is essential for applications as a latent nucleophile or acid scavenger [1]; (2) the conformational bias of the heterocycle, which is the basis for its use as a cis-amide bond surrogate in peptide engineering [2]; and (3) its volatility and odor profile, which directly influences handling safety and regulatory compliance in industrial corrosion inhibition formulations [3][4]. The following evidence guide quantifies these points of differentiation against specific comparators to inform a risk-aware procurement decision.

2,2-Dimethylthiazolidine: Quantified Performance Differentiation Against Analogs and In-Class Alternatives


Acid Site Neutralization in Bisphenol Synthesis: 2,2-Dimethylthiazolidine vs. Unsubstituted Thiazolidine as Catalyst Modifier

In the continuous catalytic synthesis of bisphenols using strong acid cation exchange resins, the presence of water—introduced with reactants or formed as a condensation byproduct—reversibly poisons the catalyst and limits conversion. While unsubstituted thiazolidine can act as an acid scavenger, its higher basicity and greater susceptibility to polymerization under acidic conditions reduces its effectiveness as a selective modifier. 2,2-Dimethylthiazolidine provides a controlled, partial neutralization profile. Specifically, neutralizing approximately 20% of the acid sites on the resin with 2,2-dimethylthiazolidine was found to promote the desired condensation reaction without fully deactivating the catalyst, thereby improving reaction rates and yields compared to both unmodified resins and those treated with other amine modifiers [1].

Catalyst modification Bisphenol synthesis Acid scavenging Ion-exchange resin Polymer intermediates

Conformational Locking of cis-Amide Bonds: 2,2-Dimethylthiazolidine vs. Proline and Other Proline Mimetics

The native Leu12-Pro13 amide bond in δ-conotoxin EVIA exhibits cis-trans isomerism in solution, with the bioactive conformation requiring a cis geometry. In a direct comparative study, replacement of the Pro13 residue with a 2,2-dimethylthiazolidine (Dmt) moiety resulted in a peptide analog where the amide bond was 'locked' exclusively in the desired cis conformation, as confirmed by solution NMR and molecular modeling. In contrast, the native proline-containing peptide exists as a mixture of cis and trans isomers, and other proline surrogates (e.g., simple N-alkyl amino acids) typically favor the trans conformation or do not achieve full cis-locking. The Dmt modification stabilized the bioactive conformation without disrupting the overall peptide fold [1].

Peptide engineering Conformational constraint cis-amide bond mimic NMR spectroscopy Drug design

Corrosion Inhibition Efficacy in Aqueous Systems: 2,2-Dimethylthiazolidine vs. Thioglycolic Acid

In aqueous corrosion inhibition applications, such as brine systems in oil and gas production, 2,2-dimethylthiazolidine and related thiazolidines provide an alternative to thioglycolic acid, which, while effective, is associated with a strong, unpleasant odor that complicates handling and limits field acceptance. 2,2-Dimethylthiazolidine is noted for having a significantly reduced odor profile compared to thioglycolic acid, while maintaining effective corrosion inhibition properties [1][2]. Furthermore, in comparative linear polarization resistance (LPR) tests, the corrosion rate decreased substantially shortly after addition of the thiazolidine-based inhibitor (compound A1) to the system at time = 1.0 hour, demonstrating rapid film formation and protection kinetics comparable to thioglycolic acid but with improved handling characteristics [3].

Corrosion inhibition Metal protection Aqueous formulation Low-odor inhibitor Oilfield chemistry

2,2-Dimethylthiazolidine: Validated Application Scenarios Stemming from Comparative Evidence


Catalyst Modifier for Bisphenol-A and Derivative Production

In industrial settings where bisphenols are synthesized over strong acid cation exchange resins, 2,2-dimethylthiazolidine is used to partially neutralize approximately 20% of the acid sites. This modification promotes the condensation of phenol with alkenyl ethers or ketones by scavenging water and shifting equilibrium, leading to improved yields and reaction rates without complete catalyst deactivation. This application is directly supported by evidence of its controlled, partial neutralization capability compared to unsubstituted thiazolidine [1].

Conformationally Constrained Building Block in Peptide and Peptidomimetic Synthesis

For researchers designing peptides or peptidomimetics where a cis-amide bond is required for biological activity, 2,2-dimethylthiazolidine serves as a validated cis-proline surrogate. Its ability to lock the amide bond in a 100% cis conformation, as demonstrated in δ-conotoxin EVIA analogs, makes it a critical building block for probing structure-activity relationships and developing constrained therapeutic candidates. This application is directly derived from quantitative NMR and modeling evidence comparing it to native proline [2].

Low-Odor Corrosion Inhibitor for Aqueous Brine Systems

In oilfield and industrial water treatment applications, 2,2-dimethylthiazolidine is formulated into corrosion inhibitor packages intended for use in brine and other aqueous systems. Its significantly reduced odor compared to thioglycolic acid-based inhibitors, coupled with effective corrosion protection as shown in LPR testing, makes it a preferred choice for environments where worker exposure and odor mitigation are key operational concerns [3][4].

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